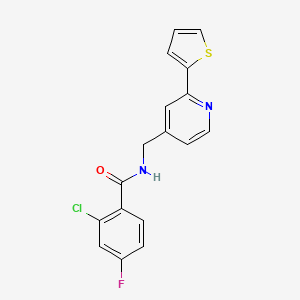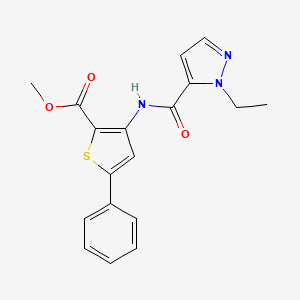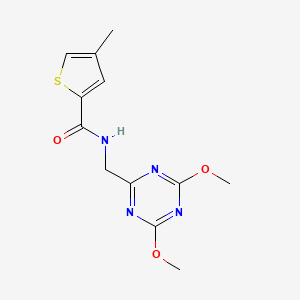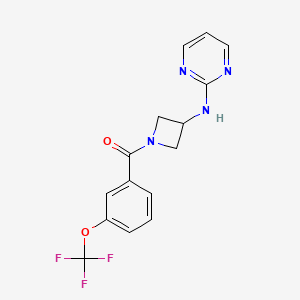
2-(1,1-Difluoroethyl)pyrrolidine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,1-Difluoroethyl)pyrrolidine;hydrochloride is a chemical compound with the CAS Number: 1780828-36-5 . It has a molecular weight of 171.62 and its IUPAC name is 2-(1,1-difluoroethyl)pyrrolidine hydrochloride . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11F2N.ClH/c1-6(7,8)5-3-2-4-9-5;/h5,9H,2-4H2,1H3;1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .科学的研究の応用
Fluorination Techniques and Synthesis
Research into fluorination techniques and the synthesis of fluorinated compounds has seen significant advancements, with specific focus on the manipulation of pyrrolidine structures. For instance, microwave-assisted fluorination of 2-acylpyrroles has been developed, allowing for the selective introduction of fluorine atoms into the pyrrolidine ring, demonstrating the versatility of fluorine chemistry in modifying the properties of pyrrolidine derivatives for various applications (Troegel & Lindel, 2012). Additionally, the catalytic, enantioselective 1,2-difluorination of cinnamamides showcases the synthesis of compounds containing vicinal, fluoride-bearing stereocenters, highlighting the importance of precise fluorine insertion for the development of compounds with specific chiral properties (Haj, Banik, & Jacobsen, 2019).
Development of Fluorinated Heterocycles
The synthesis of fluorinated nitrogen heterocycles, such as 3-fluoro-2-methylene-pyrrolidine, through gold catalysis combined with electrophilic fluorination, exemplifies the creation of novel fluorinated structures. This methodology underscores the growing interest in incorporating fluorine atoms into heterocyclic frameworks to explore their potential in various scientific fields, ranging from material science to pharmaceutical development (Simonneau et al., 2011).
Applications in Polymer Science
In polymer science, the introduction of fluorinated groups into polymeric materials is of considerable interest due to the impact on the physical and chemical properties of the polymers. The synthesis and characterization of soluble polyimides derived from the polycondensation of 2,6-bis(4-amino-2-trifluoromethylphenoxy-4'-benzoyl)pyridine with aromatic dianhydrides have provided insights into the role of fluorine in enhancing polymer performance, including solubility and thermal stability (Zhang et al., 2007).
Safety and Hazards
This compound is associated with several hazard statements including H315, H317, H319, and H335 . These indicate that it can cause skin irritation, allergic skin reaction, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
将来の方向性
特性
IUPAC Name |
2-(1,1-difluoroethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c1-6(7,8)5-3-2-4-9-5;/h5,9H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVGZASOFOLRIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,6-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2876714.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]thiophene-3-carboxamide](/img/structure/B2876716.png)


![(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2876722.png)
![3-Bromo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B2876723.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2876724.png)





![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenethylacetamide](/img/structure/B2876735.png)